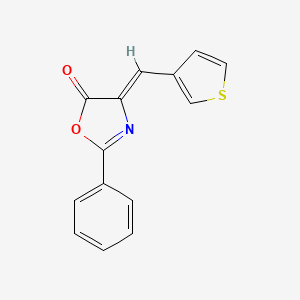

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

CAS No.: 88991-46-2

Cat. No.: VC7281774

Molecular Formula: C14H9NO2S

Molecular Weight: 255.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88991-46-2 |

|---|---|

| Molecular Formula | C14H9NO2S |

| Molecular Weight | 255.29 |

| IUPAC Name | (4Z)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one |

| Standard InChI | InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8- |

| Standard InChI Key | VJRCBZGNLMQBNZ-WQLSENKSSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2 |

Introduction

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a compound belonging to the oxazolone class, which is characterized by its specific stereochemistry and functional groups. The compound's structure includes a phenyl group and a thiophen-3-ylmethylene moiety attached to an oxazolone ring. This article aims to provide an in-depth analysis of this compound, including its chemical properties, synthesis methods, and potential applications.

Synthesis Methods

The synthesis of oxazolone derivatives typically involves condensation reactions between appropriate aldehydes and oxazolone precursors. For (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one, the synthesis would likely involve the reaction of thiophene-3-carbaldehyde with a 2-phenyloxazolone derivative under conditions that favor the formation of the Z isomer.

Potential Applications

Oxazolone derivatives have been explored for various biological activities, including antimicrobial and antioxidant properties. While specific data on (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is limited, related compounds have shown promise in these areas.

Structural Insights

| Compound | Molecular Formula | Molecular Weight | Stereochemistry |

|---|---|---|---|

| (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one | C14H9NO2S | ~255 g/mol | Z |

| (E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one | C14H9NO2S | 255.29 g/mol | E |

Biological Activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume